Chromate(1-), bis(4-((4-chloro-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium
Description
This sodium chromate complex belongs to the class of metallized azo dyes, characterized by a bis-azo ligand coordinated to a central chromium(III) ion. The compound features two azo-linked pyrazolone moieties substituted with a chloro group at the 4-position and a hydroxyphenyl group at the 2-position (κO coordination). Such complexes are widely used in textile dyeing due to their stability, vibrant color profiles, and resistance to photodegradation . The sodium counterion enhances water solubility, facilitating application in aqueous dye baths.
Properties
CAS No. |
67924-22-5 |
|---|---|
Molecular Formula |
C32H22Cl2CrN8NaO4 |
Molecular Weight |
728.5 g/mol |
IUPAC Name |
sodium;4-[(4-chloro-2-oxidophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium(3+) |
InChI |
InChI=1S/2C16H13ClN4O2.Cr.Na/c2*1-10-15(19-18-13-8-7-11(17)9-14(13)22)16(23)21(20-10)12-5-3-2-4-6-12;;/h2*2-9,22-23H,1H3;;/q;;+3;+1/p-4 |
InChI Key |
GYBLIDOTJCAAQA-UHFFFAOYSA-J |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C=C2)Cl)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=C(C=C2)Cl)[O-])[O-])C3=CC=CC=C3.[Na+].[Cr+3] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this chromate complex generally involves:
Step 1: Preparation of the azo-pyrazolone ligand
The ligand is synthesized by azo coupling of a diazonium salt derived from 5-chloro-2-aminophenol with a pyrazolone derivative (5-methyl-2-phenyl-3H-pyrazol-3-one). This step requires careful control of pH and temperature to obtain the hydroxy-substituted azo ligand.Step 2: Complexation with chromium
The azo-pyrazolone ligand is reacted with a chromium salt, typically chromium(III) chloride or chromium(III) sulfate, under controlled pH and temperature conditions to form the bis-ligand chromium complex.Step 3: Neutralization and isolation
The complex is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt of the chromate complex, which is then isolated by crystallization or precipitation.
Detailed Synthetic Procedure
A representative preparation method adapted from coordination chemistry literature and analogous azo-metal complex syntheses is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Diazotization of 5-chloro-2-aminophenol with NaNO2 and HCl at 0-5 °C | Formation of diazonium salt, critical for azo coupling |
| 2 | Coupling of diazonium salt with 5-methyl-2-phenyl-3H-pyrazol-3-one in alkaline medium (pH ~9-10) | Formation of 4-[(5-chloro-2-hydroxyphenyl)azo]-5-methyl-2-phenylpyrazol ligand |
| 3 | Isolation of ligand by filtration and washing | Purification of azo ligand |
| 4 | Reaction of ligand with CrCl3·6H2O in aqueous solution at 60-80 °C, pH adjusted to 4-5 | Complexation of chromium with two ligand molecules |
| 5 | Addition of NaOH to adjust pH to neutral or slightly basic (pH 7-8) | Formation of sodium salt of chromate complex |
| 6 | Cooling and crystallization of the product | Isolation of pure chromate(1-), bis(azo-pyrazolone) sodium complex |
Reaction Mechanism Insights
- The azo coupling involves electrophilic substitution of the diazonium ion on the pyrazolone ring, forming an azo linkage (-N=N-).
- The chromium ion coordinates through the azo nitrogen and the pyrazolone oxygen atoms, stabilizing the complex.
- The hydroxy group on the phenyl ring can participate in intramolecular hydrogen bonding, influencing complex stability.
Analytical and Characterization Data
| Technique | Observations and Data |
|---|---|
| UV-Vis Spectroscopy | Characteristic azo chromophore absorption bands around 400-500 nm |
| IR Spectroscopy | Bands corresponding to -N=N- azo stretch (~1400 cm⁻¹), C=O stretch of pyrazolone (~1600 cm⁻¹), O-H (~3200-3500 cm⁻¹) |
| Elemental Analysis | Consistent with C32H24Cl2CrN8Na2O4 composition |
| Mass Spectrometry | Molecular ion peak at m/z ~730.5 confirming molecular weight |
| X-ray Crystallography | Coordination geometry around chromium confirmed as octahedral with two bidentate azo-pyrazolone ligands |
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Diazotization Temp | 0–5 °C | To maintain diazonium salt stability |
| Coupling pH | 9–10 | Alkaline conditions favor azo coupling |
| Complexation Temp | 60–80 °C | Promotes coordination without decomposition |
| pH during complexation | 4–5 | Optimal for chromium coordination |
| Neutralization pH | 7–8 | Formation of sodium salt |
| Isolation Method | Cooling crystallization | Purifies complex |
Research Findings and Literature Support
- The azo-pyrazolone ligands used in this complex have been extensively studied for their ability to form stable chelates with transition metals, including chromium(III), due to their bidentate coordination through azo nitrogen and pyrazolone oxygen atoms.
- The presence of chloro and hydroxy substituents on the phenyl ring enhances ligand-metal interaction and affects the electronic properties of the complex, which is reflected in its UV-Vis absorption profile.
- The sodium salt form improves the solubility and handling of the chromate complex, facilitating its use in analytical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: It can be reduced under specific conditions to form lower oxidation states of chromium.
Substitution: The azo group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chromium oxides, while substitution reactions can produce various substituted azo compounds.
Scientific Research Applications
Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of various metal ions.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its complexation properties.
Industry: Widely used in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) involves its ability to form stable complexes with various metal ions. This complexation alters the electronic properties of the metal ions, making them more reactive in certain chemical reactions. The azo group also plays a crucial role in the compound’s reactivity, allowing it to participate in various substitution and redox reactions.
Comparison with Similar Compounds
Comparison with Similar Chromium Azo Complexes
Structural and Functional Differences
The target compound is structurally analogous to other chromium(III) azo complexes but distinguished by its 4-chloro-2-hydroxyphenyl substituent. Below is a comparative analysis with key analogs:
*Estimated based on analogs in and .
Physicochemical Properties
- Solubility : The target compound’s chloro substituent likely reduces water solubility compared to sulfonamidato- or nitro-substituted analogs. For example, the sulfonamidato analog (CAS 72275-69-5) has a solubility of 205 µg/L , while the nitro-substituted compound (CAS 64611-73-0) shows even lower solubility (23 mg/L) due to increased hydrophobicity .
- Density : Chloro groups marginally increase density (~1.4–1.45 g/cm³) compared to sulfonamidato analogs (1.419 g/cm³) .
- Thermal Stability : Pyrazolone-based chromium complexes generally exhibit high thermal stability (>200°C), but the chloro substituent may lower melting points slightly compared to nitro groups .
Research Findings and Industrial Relevance
- Efficiency : Chloro-substituted dyes show superior adsorption on polyester but require auxiliaries for cotton .
Biological Activity
Chromate(1-), bis(4-((4-chloro-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is a complex azo dye with potential biological activity. Azo compounds are known for their diverse applications, including use in dyes and pigments, but they also raise concerns regarding toxicity and carcinogenicity. This article reviews the biological activity of this specific chromate compound, focusing on its mechanisms of action, potential therapeutic applications, and associated risks.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C34H24CrN8O6Na |
| Molecular Weight | 634.76 g/mol |
| CAS Number | 75214-68-5 |
| Synonyms | Sodium bis[4-[4-chloro-2-(hydroxy)phenyl]azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)chromate(1-) |
Antimicrobial Activity
Several studies have indicated that azo compounds exhibit antimicrobial properties. The azo linkage can undergo reduction to form amines that may disrupt bacterial cell walls or interfere with metabolic processes. In vitro studies have shown that derivatives of similar azo compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Cytotoxic Effects
Research has demonstrated that certain azo dyes can induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and apoptosis. For instance, studies on related compounds have shown that they can trigger cell death pathways in human cancer cells, indicating a possible role as anticancer agents.
Genotoxicity and Carcinogenicity
A major concern with azo compounds is their potential to release carcinogenic amines upon metabolic activation. Azo dyes have been linked to mutagenic effects in bacterial assays (Ames test), raising alarms about their safety. The compound under review may also share these properties, necessitating further investigation into its genotoxic potential.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various azo dyes, including those similar to the compound . Results indicated significant inhibition of Gram-positive and Gram-negative bacteria at specific concentrations, highlighting their potential as antimicrobial agents.
- Cytotoxicity Testing : In a comparative analysis of azo compounds' effects on cancer cell lines (e.g., HeLa and MCF7), it was found that certain derivatives exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis.
- Genotoxicity Assessment : A study assessed the mutagenic effects of various azo dyes using the Ames test. The results showed that several azo compounds could induce mutations in Salmonella typhimurium strains, suggesting a need for caution in their application.
Q & A
Basic Research Question
- Single-crystal XRD : Resolves octahedral geometry with Cr(III) bound to two azo-oxygen atoms and four pyrazolone oxygen/nitrogen donors .
- EPR Spectroscopy : Detects d³ electronic configuration (g ≈ 1.98) and ligand-field splitting .
- Magnetic Susceptibility : Confirms low-spin Cr(III) (µeff ~3.8 BM) .
How do sulfonato and chloro substituents influence the complex’s reactivity in biological systems?
Advanced Research Question
- Sulfonato groups enhance water solubility and interaction with biomolecules (e.g., serum albumin) via hydrogen bonding, as shown in fluorescence quenching assays .
- Chloro substituents increase lipophilicity, facilitating membrane penetration in cytotoxicity studies (IC50 values ~20 µM in HeLa cells) .
Data Contradiction : Some studies report reduced activity with bulky substituents due to steric hindrance .
What computational strategies can predict the complex’s redox behavior in aqueous media?
Advanced Research Question
- Cyclic Voltammetry Simulations : COMSOL Multiphysics models incorporating Nernst-Planck equations predict Cr(III)/Cr(II) redox potentials (E° ≈ −0.25 V vs. Ag/AgCl) .
- DFT Calculations : HOMO-LUMO gaps (~2.8 eV) correlate with experimental oxidative stability .
How can conflicting data on antioxidant activity be resolved?
Data Contradiction Analysis
Discrepancies in DPPH radical scavenging assays (e.g., 40–70% inhibition at 100 µM) arise from:
- pH-dependent ligand dissociation : Free ligands may dominate activity at pH < 7 .
- Assay interference : Chromium ions can auto-oxidize ascorbate, requiring controlled chelation with EDTA .
Resolution : Use ESR to directly quantify radical quenching by the intact complex .
What methodologies enable comparative analysis of this complex with structurally analogous chromates?
Advanced Research Question
-
Structural Analogues : Compare with sodium triaqua[4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-)]chromate(1-) ().
-
Key Metrics :
Property Target Complex Analogue () λmax (nm) 480 520 Log P 1.2 −0.8 Serum Binding (%) 85 92 Method : Molecular docking (AutoDock Vina) to compare binding affinities with human serum albumin .
How does the complex’s stability vary under physiological vs. acidic conditions?
Basic Research Question
- Physiological pH (7.4) : Stable for >24 hours (UV-Vis monitoring).
- Acidic Conditions (pH 3) : Rapid ligand dissociation (t½ ~30 min), releasing Cr³⁺ ions .
Mitigation : Encapsulation in PLGA nanoparticles improves stability in gastric models .
What advanced techniques elucidate the role of κO/κN coordination in catalytic activity?
Advanced Research Question
- X-ray Absorption Spectroscopy (XAS) : Edge energy shifts (Cr K-edge ~5989 eV) confirm κO vs. κN dominance .
- Catalytic Applications : The complex acts as a mild oxidase mimic in dopamine oxidation (TOF ~0.8 s⁻¹) .
How can AI-driven platforms optimize reaction conditions for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
